Ethyl {[4-(1,5-dimethyl-1H-pyrazol-4-YL)pyrimidin-2-YL]thio}acetate
Description
Properties
IUPAC Name |
ethyl 2-[4-(1,5-dimethylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-4-19-12(18)8-20-13-14-6-5-11(16-13)10-7-15-17(3)9(10)2/h5-7H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZPOBSVVMUBEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=CC(=N1)C2=C(N(N=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl {[4-(1,5-dimethyl-1H-pyrazol-4-YL)pyrimidin-2-YL]thio}acetate is a compound characterized by its unique chemical structure, which includes a thioester and a pyrazole-pyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 270.33 g/mol. The compound features a thioacetate group linked to a pyrimidine and a pyrazole ring, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Antitumor Activity : Pyrazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation. Studies have demonstrated that modifications in the pyrazole structure can enhance the inhibitory effects on cancer cell lines such as those expressing BRAF(V600E) mutations .
- Anti-inflammatory Properties : Compounds containing pyrazole and pyrimidine rings have been associated with reduced inflammation through mechanisms involving the inhibition of pro-inflammatory cytokines. This is particularly relevant in conditions such as arthritis and other inflammatory diseases .
- Antimicrobial Effects : Some derivatives have demonstrated significant antimicrobial activity against resistant strains of bacteria, suggesting potential applications in treating infections .
Case Study 1: Antitumor Activity
In a study evaluating the antitumor effects of pyrazole derivatives, compounds similar to this compound were tested against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range against BRAF(V600E) positive melanoma cells. The observed mechanism involved the induction of apoptosis through activation of caspase pathways .
Case Study 2: Anti-inflammatory Activity
A series of pyrazole-based compounds were synthesized and evaluated for their anti-inflammatory properties. One derivative showed significant inhibition of nitric oxide production in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent. The structure-activity relationship (SAR) analysis suggested that the presence of specific substituents on the pyrazole ring enhanced biological activity .
Data Table: Biological Activities of Related Pyrazole Derivatives
| Compound Name | Activity Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Antitumor | 5.0 | Induction of apoptosis via caspase activation |
| Compound B | Anti-inflammatory | 10.0 | Inhibition of NO production in macrophages |
| Compound C | Antimicrobial | 15.0 | Disruption of bacterial cell membrane integrity |
Comparison with Similar Compounds
Table 1: Structural Comparison of Ethyl Thioacetate Derivatives
| Compound Name | CAS Number | Substituent on Pyrimidine (Position 4) | Molecular Formula | Molecular Weight (Da) | Key Properties/Applications |
|---|---|---|---|---|---|
| Ethyl {[4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]thio}acetate | 1006323-03-0 | 1,5-dimethylpyrazole | C₁₃H₁₆N₄O₂S | 292.36 | Intermediate in heterocyclic synthesis |
| Ethyl 2-((4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate | 1034981-34-4 | 1,3-dimethylpyrazole | C₁₃H₁₆N₄O₂S | 292.36 | Isomeric variant with altered sterics |
| Ethyl ({4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}thio)acetate | N/A | 4-(difluoromethoxy)phenyl | C₁₅H₁₄F₂N₂O₃S | 352.35 | Enhanced lipophilicity for drug design |
| Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate | N/A | Thietan-3-yloxy (oxygen-sulfur heterocycle) | C₁₂H₁₇N₃O₃S₂ | 327.41 | Bioactive scaffold in medicinal chemistry |
| Ethyl 2-[(4-(4-chlorophenyl)pyrimidin-2-yl)thio]acetate | N/A | 4-chlorophenyl | C₁₄H₁₃ClN₂O₂S | 308.79 | Antiproliferative activity (in vitro) |
Key Observations :
- Electronic Effects : Replacement of pyrazole with a 4-chlorophenyl or difluoromethoxyphenyl group (as in and ) introduces electron-withdrawing substituents, altering the pyrimidine ring’s electron density and reactivity .
- Biological Relevance : Compounds like Ethyl 2-[(4-(4-chlorophenyl)pyrimidin-2-yl)thio]acetate exhibit antiproliferative activity, suggesting that the thioacetate-pyrimidine scaffold is pharmacologically versatile .
Key Observations :
- The target compound’s synthesis mirrors methods used for analogues (e.g., ), but its 1,5-dimethylpyrazole substituent may complicate purification due to increased hydrophobicity .
- Compounds with oxygen-sulfur heterocycles (e.g., thietane in ) demonstrate higher synthetic efficiency, likely due to reduced steric constraints .
Physicochemical and ADME Properties
- Solubility : The 1,5-dimethylpyrazole group enhances lipophilicity (logP ~2.5 estimated) compared to polar analogues like Ethyl ({4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}thio)acetate (logP ~3.2) .
- Hydrogen Bonding : The pyrimidine-thioacetate motif can participate in hydrogen bonding (e.g., S···H–N interactions), as inferred from crystallographic studies using SHELXL (). This contrasts with chlorophenyl derivatives, where π-π stacking dominates .
- Metabolic Stability : Methyl groups on pyrazole may reduce metabolic oxidation compared to unsubstituted analogues, as seen in related pyrazolopyrimidines ().
Notes
- Commercial Availability : Discontinued status () necessitates in-house synthesis for research use.
- Synthetic Caution : Steric hindrance from 1,5-dimethylpyrazole may require optimized reaction conditions (e.g., elevated temperatures or polar aprotic solvents) .
- Data Gaps : Detailed pharmacokinetic or toxicity data are absent in the provided evidence; further studies are needed to assess safety profiles.
Preparation Methods
Synthetic Pathways and Strategic Considerations
The compound’s structure necessitates sequential construction of the pyrazole and pyrimidine rings, followed by thioether linkage formation. Key challenges include ensuring proper substitution patterns on both heterocycles and avoiding side reactions during sulfur incorporation. Three primary routes dominate the literature:
Modular Assembly via Pyrazole and Pyrimidine Intermediate Coupling
This method involves synthesizing 4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine 1 as a precursor, followed by functionalization to introduce the thioacetate group.
Pyrazole Synthesis
The 1,5-dimethylpyrazole moiety is synthesized via cyclocondensation of 1,3-diketones 2 with methylhydrazine (3) . For example, acetylacetone reacts with methylhydrazine in ethanol under reflux to yield 1,5-dimethyl-1H-pyrazole (4) in 85–92% yield.
Pyrimidine Synthesis
The pyrimidine ring is constructed using a Biginelli-like condensation. Ethyl 3-oxobutanoate (5) reacts with thiourea (6) and 4-(1,5-dimethylpyrazol-4-yl)benzaldehyde (7) in acidic conditions to form 2-thioxo-1,2,3,4-tetrahydropyrimidine (8) , which is oxidized to the pyrimidin-2-amine 1 using iodine in DMSO.
Thioether Formation
Pyrimidin-2-amine 1 is converted to the corresponding chloride 9 via diazotization (NaNO₂/HCl), followed by nucleophilic displacement with ethyl mercaptoacetate (10) in the presence of K₂CO₃. This yields the target compound in 68–75% purity.
Reaction Scheme 1:
$$
\text{1 (Pyrimidin-2-amine)} \xrightarrow{\text{NaNO}2/\text{HCl}} \text{9 (Chloride)} \xrightarrow{\text{10, K}2\text{CO}_3} \text{Ethyl {[4-(1,5-dimethylpyrazol-4-yl)pyrimidin-2-yl]thio}acetate}
$$
One-Pot Tandem Cyclization and Thioacetylation
A streamlined approach combines pyrimidine formation and thioether linkage in a single reactor.
Substrate Preparation
A chalcone derivative 11 (e.g., 3-(1,5-dimethylpyrazol-4-yl)-1-phenylprop-2-en-1-one) reacts with thiourea (6) and ethyl bromoacetate (12) under basic conditions (KOH/EtOH). The tandem cyclization-thioacetylation proceeds via:
- Formation of the pyrimidine ring through enamine cyclization.
- In situ displacement of bromide by the pyrimidine-thiolate intermediate.
Reaction Scheme 2:
$$
\text{11 + 6 + 12 → Ethyl {[4-(1,5-dimethylpyrazol-4-yl)pyrimidin-2-yl]thio}acetate} \quad (\text{Yield: 62–70%})
$$
Optimization Data
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| KOH | EtOH | 80 | 62 |
| Cs₂CO₃ | DMF | 100 | 70 |
| DBU | THF | 60 | 58 |
Cross-Coupling of Preformed Heterocycles
Palladium-catalyzed coupling enables direct linkage of pyrazole and pyrimidine units.
Suzuki-Miyaura Coupling
4-Bromo-2-(ethylthioacetate)pyrimidine (13) reacts with 1,5-dimethyl-4-(pinacolborane)pyrazole (14) under Pd(PPh₃)₄ catalysis. This method achieves 78% yield but requires rigorous anhydrous conditions.
Reaction Scheme 3:
$$
\text{13 + 14 → Ethyl {[4-(1,5-dimethylpyrazol-4-yl)pyrimidin-2-yl]thio}acetate} \quad (\text{Yield: 78%})
$$
C-S Bond Formation via Ullmann-Type Coupling
Copper(I)-mediated coupling of 4-iodo-1,5-dimethylpyrazole (15) with 2-mercaptopyrimidine (16) in DMSO at 120°C affords the thioether intermediate, which is esterified with ethyl chloroacetate to yield the target compound (55–60% yield).
Critical Analysis of Methodologies
Yield and Scalability
Emerging Techniques and Innovations
Photoredox Catalysis
Visible-light-mediated C-S bond formation between pyrimidine bromides and thiols has been explored, achieving 65% yield under blue LED irradiation.
Flow Chemistry
Continuous-flow reactors enhance the safety of exothermic steps (e.g., diazotization), improving yield to 81% with reduced reaction times.
Q & A
Basic: What are the optimal synthetic routes for Ethyl {[4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]thio}acetate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine-thiol intermediate. A key step is the nucleophilic substitution between 4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidine-2-thiol and ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) under reflux in ethanol or DMF . Optimizing yield and purity requires precise control of:
- Temperature : Reflux conditions (~80°C in ethanol) to ensure complete reaction .
- Solvent : Polar aprotic solvents like DMF improve solubility of intermediates .
- Reaction Time : 4–6 hours for thioether bond formation, monitored via TLC .
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are recommended .
Basic: How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Structural validation requires a combination of techniques:
- ¹H/¹³C NMR : Key signals include the pyrazole methyl groups (~2.1–2.5 ppm for 1,5-dimethyl substituents), pyrimidine protons (6.5–8.5 ppm), and the ethyl acetate moiety (1.2–4.3 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the molecular formula C₁₄H₁₈N₄O₂S (exact mass 306.39) .
- FT-IR : Stretching vibrations for C=O (1730–1750 cm⁻¹) and C-S (650–700 cm⁻¹) bonds .
Discrepancies in data may indicate impurities, necessitating additional purification steps .
Advanced: What crystallographic strategies resolve ambiguities in the compound’s 3D structure?
X-ray crystallography using SHELXL ( ) is critical for resolving bond angles, torsional strain, and hydrogen-bonding networks. Key steps include:
- Data Collection : High-resolution (<1.0 Å) datasets to minimize errors in electron density maps .
- Hydrogen Bond Analysis : Use graph-set notation ( ) to identify motifs like R₂²(8) rings, which stabilize crystal packing.
- Validation Tools : Cross-check with the Cambridge Structural Database (CSD) to compare bond lengths/angles with similar pyrimidine derivatives .
For example, the thioether linkage (C-S-C) should exhibit bond lengths of ~1.81 Å, consistent with related structures in the CSD .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
SAR studies should compare derivatives with systematic substitutions:
| Derivative | Substituent (R) | Key Modifications | Assay Outcomes (Example) |
|---|---|---|---|
| Parent compound | 1,5-dimethyl | Baseline activity | IC₅₀ = 10 µM (kinase inhibition) |
| Fluorinated analog | 4-F-phenyl | Enhanced lipophilicity | IC₅₀ = 5 µM (improved potency) |
| Naphthalene derivative | 2-naphthyl | Increased π-π stacking | IC₅₀ = 2 µM (target binding) |
| Data adapted from . | |||
| Methodology : |
- Synthesize analogs via Suzuki coupling or nucleophilic substitution .
- Test in enzyme inhibition assays (e.g., kinase profiling) and cellular models (apoptosis/proliferation assays) .
- Use molecular docking (AutoDock Vina) to predict binding modes to targets like EGFR or CDK2 .
Advanced: How can solubility and stability challenges be addressed during formulation?
The compound’s low aqueous solubility (logP ~2.8) and hydrolytic instability (due to the ester group) require:
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (4:1 ratio) for in vitro assays .
- Prodrug Strategies : Replace the ethyl ester with a tert-butyl ester to enhance stability at physiological pH .
- Solid Dispersion : Formulate with polyvinylpyrrolidone (PVP) to improve dissolution rates .
Stability studies (HPLC monitoring under varying pH/temperature) are essential to identify degradation products (e.g., free thiol or acetic acid derivatives) .
Advanced: What computational approaches validate interactions with biological targets?
- Molecular Dynamics (MD) Simulations : Simulate binding to kinases (e.g., 100 ns trajectories in GROMACS) to assess conformational stability .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at pyrimidine N1) using Schrödinger’s Phase .
- ADMET Prediction : Tools like SwissADME predict CYP450 metabolism (likely oxidation at the pyrazole methyl groups) and blood-brain barrier penetration (low, due to high polar surface area) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
